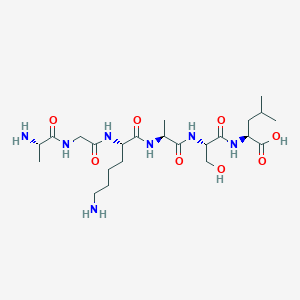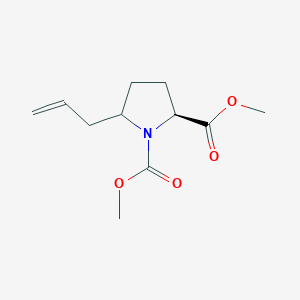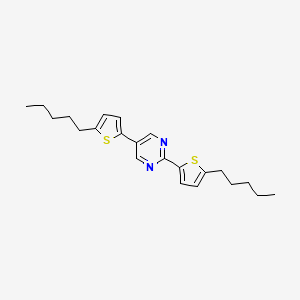
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine is a synthetic peptide composed of six amino acids: alanine, glycine, lysine, alanine, serine, and leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve recombinant DNA technology, where microorganisms are engineered to produce the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can produce serine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide is explored for its potential therapeutic properties, such as antimicrobial activity or as a drug delivery vehicle.
Industry: It can be used in the development of biomaterials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially altering their activity or stability.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in clinical nutrition and cell culture.
Glycyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
Uniqueness
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine is unique due to its specific sequence and the presence of multiple amino acids, which can confer distinct biochemical properties. Its longer chain and varied amino acid composition may offer advantages in stability, binding specificity, and functional versatility compared to shorter peptides like L-Alanyl-L-glutamine.
Propiedades
Número CAS |
345922-38-5 |
|---|---|
Fórmula molecular |
C23H43N7O8 |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H43N7O8/c1-12(2)9-16(23(37)38)29-22(36)17(11-31)30-20(34)14(4)27-21(35)15(7-5-6-8-24)28-18(32)10-26-19(33)13(3)25/h12-17,31H,5-11,24-25H2,1-4H3,(H,26,33)(H,27,35)(H,28,32)(H,29,36)(H,30,34)(H,37,38)/t13-,14-,15-,16-,17-/m0/s1 |
Clave InChI |
SLGVBOORFADCQN-WOYTXXSLSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)


![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)

![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)

